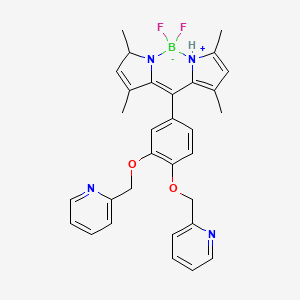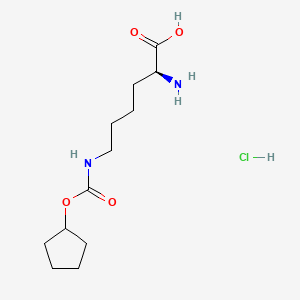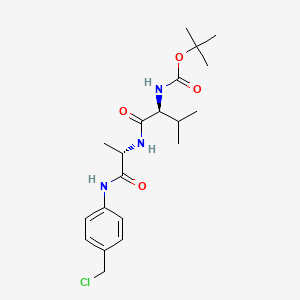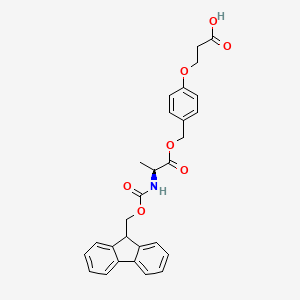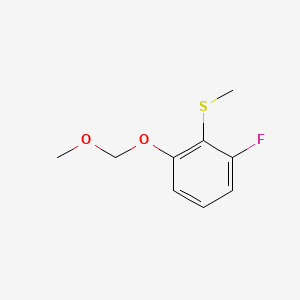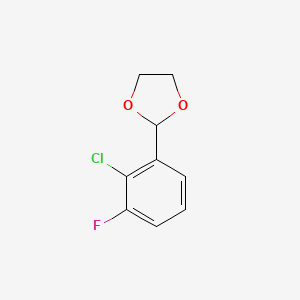
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane (2CFD) is an organic compound that is used in a variety of scientific research applications. It is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. 2CFD is a versatile compound that has many different uses in research, including in the synthesis of other compounds, in biochemical and physiological experiments, and in drug discovery.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a starting material for the synthesis of other compounds. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane can also be used in biochemical and physiological experiments, or as a drug discovery tool. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been used in the synthesis of a variety of compounds, including 2-chloro-3-fluorophenyl-1,3-dioxolane-4-carboxylic acid, which is a useful intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. The chlorine and fluorine substitutions on the phenyl ring allow 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules. The dioxolane bridge is a key component of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane’s mechanism of action. This bridge allows 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules.
Biochemical and Physiological Effects
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has also been shown to modulate the activity of enzymes and proteins, as well as to inhibit the growth of certain types of cells. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations for lab experiments. One advantage is its small size, which makes it easy to use in a variety of experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that can be used in a variety of scientific research applications. However, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a highly reactive compound, which can make it difficult to work with in some experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that has many potential applications in scientific research. In the future, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new drugs and therapies, as well as in the synthesis of other compounds. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new diagnostic tools and treatments for a variety of diseases. Finally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new materials and technologies.
Synthesemethoden
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is synthesized through a three-step process that begins with the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate. This reaction forms an intermediate that is then reacted with sodium hydroxide to form the dioxolane bridge. The final step is the reaction of the intermediate with ethyl acetate to form the desired product, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane.
Eigenschaften
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIOEPIANDOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




